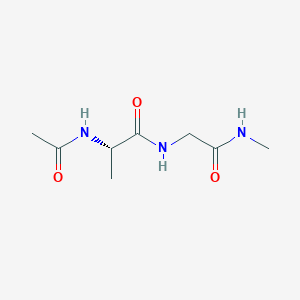![molecular formula C11H15NO4 B14681006 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate CAS No. 38064-17-4](/img/structure/B14681006.png)
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate typically involves the reaction of 2-[(Propan-2-yl)oxy]phenol with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxycarbonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: Its fungicidal properties make it a valuable tool in studying fungal biology and plant-pathogen interactions.
Medicine: Research is ongoing into its potential use in developing antifungal drugs for human and veterinary medicine.
Industry: It is used in the formulation of agricultural fungicides to protect crops from fungal diseases.
Mecanismo De Acción
The primary mechanism of action of 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate involves the inhibition of mitochondrial respiration in fungi. It blocks the transfer of electrons between cytochrome b and cytochrome c1 in the cytochrome bc1 complex, which is essential for ATP synthesis. This disruption of energy production leads to the death of the fungal cells .
Comparación Con Compuestos Similares
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mode of action but different chemical structure.
Trifloxystrobin: Similar to pyraclostrobin but with variations in its molecular structure and spectrum of activity.
Fluoxastrobin: Another related compound with similar fungicidal properties.
Uniqueness
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate is unique in its high efficacy against a broad range of fungal pathogens and its relatively low toxicity to non-target organisms. Its chemical structure allows for effective inhibition of mitochondrial respiration, making it a potent fungicide .
Propiedades
Número CAS |
38064-17-4 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
(2-propan-2-yloxyphenyl) N-methoxycarbamate |
InChI |
InChI=1S/C11H15NO4/c1-8(2)15-9-6-4-5-7-10(9)16-11(13)12-14-3/h4-8H,1-3H3,(H,12,13) |
Clave InChI |
KJCITPQETXAYPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC=C1OC(=O)NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


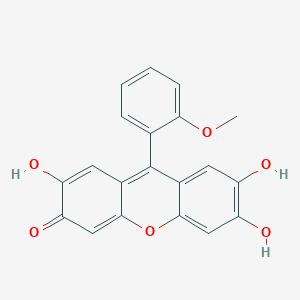
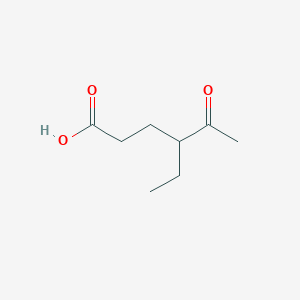

![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
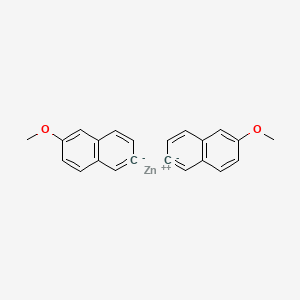
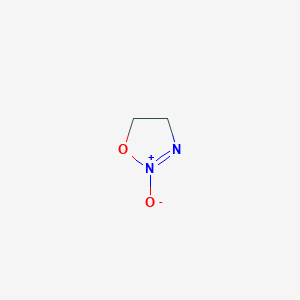
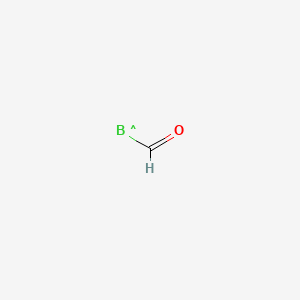
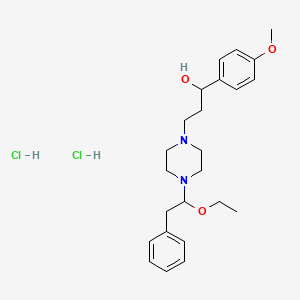
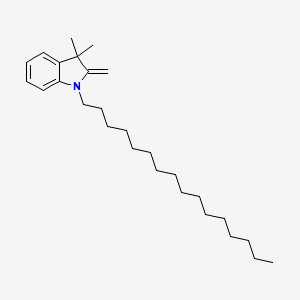

![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
